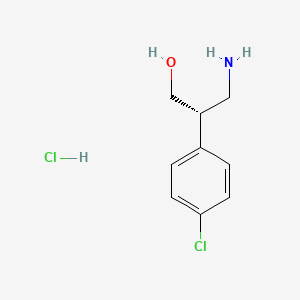

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Descripción general

Descripción

The compound “(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride” is a derivative of an amino alcohol with a chlorophenyl group. Amino alcohols contain both an amine and alcohol functional groups. The “S” denotes the stereochemistry of the molecule, indicating it’s one of the two possible enantiomers. The presence of the hydrochloride suggests it’s a salt form, which is commonly used in pharmaceuticals to improve stability or solubility .

Molecular Structure Analysis

The molecular structure would consist of a three-carbon chain (propan) with an amino group (-NH2) attached to the third carbon (3-amino), a hydroxyl group (-OH) attached to the first carbon (propan-1-ol), and a 4-chlorophenyl group attached to the second carbon (2-(4-chloro-phenyl)) .Chemical Reactions Analysis

The compound contains functional groups (amine, alcohol, and aromatic ring) that could participate in various chemical reactions. The amine could undergo reactions like acylation, alkylation, or condensation. The alcohol could be dehydrated or oxidized, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an amino alcohol, it would likely be polar and capable of forming hydrogen bonds, affecting its solubility and boiling/melting points. The presence of the aromatic ring could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Antimicrobial Agents

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has been utilized in the synthesis of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. The compound serves as an intermediate in the synthesis process, indicating its role in developing compounds with medicinal properties (Doraswamy & Ramana, 2013).

Spectroscopic Characterization and Crystal Structures

In the field of forensic toxicology, this compound has been characterized spectroscopically, contributing to the identification and understanding of cathinone derivatives. The comprehensive chemical characterization, including NMR and X-ray crystallography, highlights its importance in forensic science and drug analysis (Kuś et al., 2016).

Development of Chiral Trichloromethyl Propargyl Alcohols

In organic synthesis, (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has been used in the development of chiral amino alcohol-based ligands. These ligands are instrumental in the asymmetric alkynylation of chloral, leading to the production of chiral trichloromethyl propargyl alcohols, important in pharmaceutical manufacturing (Jiang & Si, 2004).

Metabolism Studies

The compound has been part of studies investigating species differences in the metabolism of norephedrine. Such research is crucial for understanding how different organisms metabolize drugs, influencing drug design and therapeutic approaches (Sinsheimer, Dring, & Williams, 1973).

Antimalarial Activity Research

Research involving (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has explored its role in synthesizing compounds with antimalarial activity. This is part of broader efforts to discover new treatments for malaria, a significant global health concern (Werbel et al., 1986).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride | |

CAS RN |

1442114-72-8 | |

| Record name | Benzeneethanol, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)

![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)

![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)